molecular formula C16H13NO3 B2429592 (2E)-4-(diphenylamino)-4-oxobut-2-enoic acid CAS No. 302602-97-7

(2E)-4-(diphenylamino)-4-oxobut-2-enoic acid

Cat. No. B2429592
M. Wt: 267.284
InChI Key: RFPFISHCRJSFQO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-(diphenylamino)-4-oxobut-2-enoic acid, also known as Diphenylamine-4-carboxylic acid (DPCA) is a synthetic compound belonging to the family of aromatic carboxylic acids. It is a colorless solid with a molecular weight of 240.29 g/mol and a melting point of 176-178 °C. DPCA is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through various techniques such as FT-IR, NMR, and X-ray structural analysis. Its molecular structure is stabilized by hydrogen bonds, forming a dendrimer-like structure (Sirajuddin et al., 2015).

Biological Activity

  • This compound exhibits significant biological activities. It has shown potential as an antioxidant, comparable to ascorbic acid, and has been identified as a potent antitumor agent (Sirajuddin et al., 2015).
  • Another research highlighted its analgesic and antibacterial properties. Some derivatives of this compound have been found to have activities comparable to or exceeding those of reference drugs (Bykov et al., 2018).

Antimicrobial Properties

  • Derivatives of this compound have been used to synthesize novel heterocyclic compounds, showing promising antimicrobial activities (El-Hashash et al., 2014).

Hemostatic Activity

  • Certain synthesized derivatives have been studied for their influence on the blood coagulation system, revealing compounds with high hemostatic activity and low acute toxicity (Pulina et al., 2017).

DNA Interaction

  • The compound's interaction with DNA has been studied, revealing that it binds to DNA in an intercalative manner. This finding is significant for its potential applications in biotechnology and medicine (Sirajuddin et al., 2015).

Synthesis of Biologically Active Compounds

  • This compound serves as a building block in the synthesis of various biologically active compounds, demonstrating its versatility in medicinal chemistry (Tolstoluzhsky et al., 2008).

properties

IUPAC Name

(E)-4-oxo-4-(N-phenylanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(11-12-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H,(H,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPFISHCRJSFQO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(diphenylamino)-4-oxobut-2-enoic acid

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